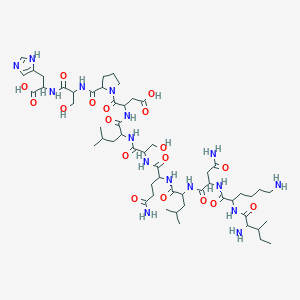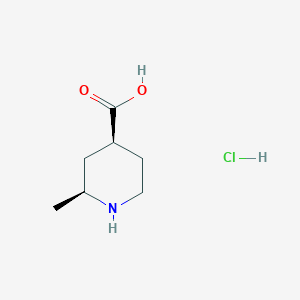![molecular formula C12H10N2O5S B12117184 4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid](/img/structure/B12117184.png)
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid is a synthetic compound known for its potent antitumor activity. It exhibits high efficiency and selectivity against tumor cells, although it has poor solubility in water and potential toxicity at high concentrations . The compound’s molecular formula is C11H7NO4S, and it has a molecular weight of 249.24 g/mol .
Méthodes De Préparation
The synthesis of 4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Industrial production methods may employ various synthetic approaches like multicomponent reactions, click reactions, nano-catalysis, and green chemistry to improve selectivity, purity, product yield, and pharmacokinetic activity .
Analyse Des Réactions Chimiques
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its biological activity, particularly its antitumor properties.
Medicine: Due to its antitumor activity, it is being investigated as a potential therapeutic agent for cancer treatment.
Mécanisme D'action
The mechanism of action of 4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This inhibition leads to the suppression of tumor cell growth and induces apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid can be compared with other similar compounds, such as:
Methyl 4-{[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate: This compound has a similar structure but differs in its functional groups and chemical properties.
4-{[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid: This compound contains a benzothiazole moiety instead of a thiazolidine ring.
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid: This compound has an imidazolidine ring instead of a thiazolidine ring.
These compounds share some structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C12H10N2O5S |
|---|---|
Poids moléculaire |
294.29 g/mol |
Nom IUPAC |
4-[[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C12H10N2O5S/c15-9(5-8-10(16)14-12(19)20-8)13-7-3-1-6(2-4-7)11(17)18/h1-4,8H,5H2,(H,13,15)(H,17,18)(H,14,16,19) |
Clé InChI |
YKMDEODOBUIMAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC(=O)CC2C(=O)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)

![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)


![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)

![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)
amine](/img/structure/B12117160.png)



